Bicyclol

Description

This compound has been reported in Aspergillus flavus and Isatis tinctoria with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

an antihepatitis drug, on the metabolism and hepatotoxicity of aflatoxin B1 (AFB1) in rats.

Properties

IUPAC Name |

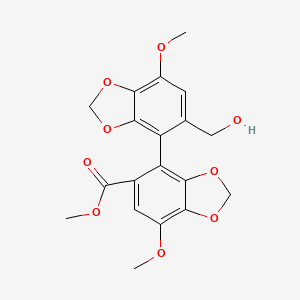

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMTXZACPVCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152026 | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118159-48-1 | |

| Record name | Bicyclol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bicyclol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclol is a synthetic drug developed as a hepatoprotective agent. It is an analog of Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal plant Schisandra chinensis. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological signaling pathways associated with this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

This compound is chemically known as methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate.[1] Its structure is characterized by a biphenyl core with two methylenedioxy groups, two methoxy groups, a hydroxymethyl group, and a methyl carboxylate group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | [1] |

| CAS Number | 118159-48-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₈O₉ | [2][3][5][6] |

| Molecular Weight | 390.34 g/mol | [3][5][6] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [3][5] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:9): 0.1 mg/mL | [2][4] |

| λmax | 211, 228, 273 nm | [2][4] |

Synthesis of this compound

The synthesis of this compound has been reported through a multi-step process starting from Biphenylylmethylcarbinol. The key steps involve hydrolysis, dehydration to form an anhydride, reduction, and subsequent methylation to yield the final product. While the synthesis of this compound's metabolites has been described using coupling reactions like the Ullmann condensation and Suzuki-Miyaura coupling, a detailed protocol for the parent compound is outlined in patent literature.

Synthetic Pathway Overview

Caption: Synthetic pathway of this compound from Biphenylylmethylcarbinol.

Experimental Protocols

The following protocols are based on the procedures described in patent CN103242286A.

Step 1: Synthesis of Diphenyl Dicarboxylic Acid (Intermediate 1)

-

Reaction: Biphenylylmethylcarbinol (3.1 kg) is dissolved in a mixture of acetone (19.4 L) and an aqueous solution of sodium hydroxide (740 g in 12.8 L of water).

-

Procedure: The mixture is heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by thin-layer chromatography), acetone is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer is then cooled to 10°C and acidified with concentrated hydrochloric acid to a pH of approximately 4, leading to the precipitation of a white solid.

-

Purification: The solid is collected by centrifugation, washed with pure water, and dried at 80°C.

-

Yield: Approximately 97.5% - 99.5%.

Step 2: Synthesis of Diphenyl Dicarboxylic Acid Anhydride (Intermediate 2)

-

Reaction: Intermediate 1 (2.8 kg) is suspended in acetic anhydride (14 L).

-

Procedure: The mixture is heated to reflux and maintained for 8 hours. After completion, the acetic anhydride is evaporated to dryness.

-

Yield: Approximately 92.1% - 94.1%.

Step 3: Synthesis of Biphenyl Acid Alcohol (Intermediate 3)

-

Reaction: Intermediate 2 (2.48 kg) is dissolved in tetrahydrofuran (THF) (37.2 L) in a reactor and cooled to about 10°C. Sodium borohydride (1 kg) is added in portions over 2 hours.

-

Procedure: The reaction is stirred at room temperature for 30 minutes after the addition is complete. The reaction mixture is then processed to isolate the product.

-

Yield: Approximately 86.4% - 88.4%.

Step 4: Synthesis of this compound

-

Reaction: The lactone intermediate derived from Intermediate 3 is reacted with methanol in the presence of a carboxylate salt.

-

Procedure: The crude product is purified by recrystallization three times. The final product is dried under vacuum at 40°C for about 10 hours.

-

Yield: Approximately 65% - 70%.

Table 2: Summary of Reaction Yields for this compound Synthesis

| Step | Product | Starting Material | Reagents | Yield |

| 1 | Diphenyl Dicarboxylic Acid | Biphenylylmethylcarbinol | NaOH, Acetone, H₂O | 97.5% - 99.5% |

| 2 | Diphenyl Dicarboxylic Acid Anhydride | Diphenyl Dicarboxylic Acid | Acetic Anhydride | 92.1% - 94.1% |

| 3 | Biphenyl Acid Alcohol | Diphenyl Dicarboxylic Acid Anhydride | NaBH₄, THF | 86.4% - 88.4% |

| 4 | This compound | Lactone Intermediate | Methanol, Carboxylate Salt | 65% - 70% |

Spectroscopic Data

¹H-NMR (600 MHz, CDCl₃): δ 7.35 (s, 1H), 6.79 (s, 1H), 6.06 (d, J=8.3Hz, 2H), 5.99 (s, 2H), 4.56 (d, J=12Hz, 2H), 3.95 (s, 3H), 3.93 (s, 3H), 3.77 (s, 3H).

Mechanism of Action: Signaling Pathways

This compound exerts its hepatoprotective effects through the modulation of several signaling pathways, with the inhibition of the ROS-MAPK-NF-κB pathway being a key mechanism. In conditions of liver injury, the production of reactive oxygen species (ROS) is elevated, which in turn activates the mitogen-activated protein kinase (MAPK) cascade and subsequently the nuclear factor-kappa B (NF-κB). This leads to the transcription of pro-inflammatory cytokines and perpetuates liver damage. This compound has been shown to reduce ROS levels, thereby inhibiting the downstream activation of MAPK and NF-κB.

Caption: this compound's inhibitory effect on the ROS-MAPK-NF-κB signaling pathway.

Experimental Workflow: Analysis of NF-κB Pathway Activation

A common method to assess the activation of the NF-κB pathway is through Western blot analysis to measure the levels of key proteins, such as phosphorylated p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB).

Caption: Experimental workflow for Western blot analysis of NF-κB pathway modulation by this compound.

Detailed Methodology for Western Blot Analysis

-

Cell Culture and Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured under standard conditions. Cellular stress is induced using an appropriate agent (e.g., lipopolysaccharide [LPS] or hydrogen peroxide [H₂O₂]). Cells are then treated with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Conclusion

This compound presents a compelling case of a rationally designed drug inspired by traditional medicine. Its well-defined chemical structure and a scalable synthetic route make it an accessible compound for further research and development. The elucidation of its mechanism of action, particularly its role in modulating the ROS-MAPK-NF-κB signaling pathway, provides a solid foundation for its therapeutic application in liver diseases. This guide offers a comprehensive resource for scientists and researchers to understand and further investigate the chemical and biological properties of this compound.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. [Synthesis of metabolites of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103242286A - this compound medical composition and preparation method thereof - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bicyclol Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclol is a synthetic drug developed as a hepatoprotective agent.[1][2] It is an analog of Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal herb Fructus Schizandrae.[3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound powder, detailed experimental protocols for its analysis, and a summary of its molecular mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of this pharmaceutical agent.

Physical and Chemical Properties

This compound is a white to off-white, non-water soluble crystalline powder.[4][5] Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | 4,4′-dimethoxy-5,6,5′,6′-bis[methylenedioxy]-2-hydroxymethyl-2′-methoxycarbonyl biphenyl | [1] |

| Molecular Formula | C₁₉H₁₈O₉ | [1][6][7][8] |

| Molecular Weight | 390.34 g/mol | [7] |

| CAS Number | 118159-48-1 | [1][6][9] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [5] |

| DMSO | >10 mg/mL, 25 mg/mL, 74 mg/mL | [1][5] |

| DMF | 25 mg/mL | [1][3] |

| Ethanol | 4 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1][3] |

Note: A specific melting point for this compound has not been identified in the surveyed literature.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical characteristics of this compound powder. These protocols are based on standard pharmaceutical practices.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Apparatus and Reagents:

-

This compound powder

-

Selected solvents (e.g., Water, DMSO, Ethanol)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound powder to a series of volumetric flasks, each containing a different solvent.

-

Seal the flasks and place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the undissolved powder to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded.

Apparatus and Reagents:

-

This compound powder

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

Procedure:

-

Ensure the this compound powder is completely dry.

-

Grind a small amount of the powder into a fine consistency using a mortar and pestle.

-

Pack the fine powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API). The following protocol is a general guideline based on ICH recommendations.

Principle: this compound powder is subjected to various environmental conditions (temperature, humidity, light) over an extended period. The physical and chemical properties of the powder are monitored at specific time points to assess its stability.

Methodology:

-

Long-Term Stability Testing:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months

-

-

Accelerated Stability Testing:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Testing Frequency: 0, 3, 6 months

-

-

Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Treat this compound with dilute HCl and NaOH at elevated temperatures.

-

Oxidation: Expose this compound to a solution of hydrogen peroxide.

-

Thermal Degradation: Heat the powder at a high temperature (e.g., 60 °C).

-

Photostability: Expose the powder to a controlled light source (ICH Q1B guidelines).

-

Analytical Procedures: At each time point, the samples should be analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay (Purity): A stability-indicating HPLC method should be used to quantify the amount of this compound and detect any degradation products.

-

Water Content: Karl Fischer titration.

Mechanism of Action and Signaling Pathways

This compound exerts its hepatoprotective effects through a multi-faceted mechanism of action that involves the modulation of several key signaling pathways. Its primary roles include acting as an antioxidant, an anti-inflammatory agent, and an inhibitor of apoptosis.[1][10]

The core mechanisms include:

-

Reduction of Oxidative Stress: this compound directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.[1]

-

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines through the downregulation of the NF-κB signaling pathway.[1][10]

-

Induction of Heat Shock Proteins (HSPs): this compound induces the expression of HSP27 and HSP70, which play a crucial role in protecting hepatocytes from apoptosis.[3]

-

Modulation of Autophagy and Related Pathways: this compound can activate autophagy and influence the mTOR and MAPK signaling pathways.[11]

Visualized Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Overview of this compound's hepatoprotective signaling pathways.

Caption: General experimental workflow for this compound powder characterization.

Conclusion

This technical guide has summarized the currently available information on the physical and chemical characteristics of this compound powder. While key properties such as its chemical structure, molecular weight, and solubility in various solvents are well-documented, further research is needed to establish a definitive melting point and to develop and publish validated stability-indicating analytical methods and comprehensive stability data. The provided experimental protocols offer a robust framework for such investigations. The elucidation of its multifaceted signaling pathways underscores its therapeutic potential and provides a basis for further mechanistic studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. glpbio.com [glpbio.com]

- 4. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. This compound | C19H18O9 | CID 9821754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. CN103242286A - this compound medical composition and preparation method thereof - Google Patents [patents.google.com]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

Bicyclol: A Technical Guide for Researchers and Drug Development Professionals

Bicyclol , a synthetic compound derived from Schisandrin C, a bioactive component of the traditional Chinese medicinal herb Fructus Schisandrae, has emerged as a promising hepatoprotective and antiviral agent. This technical guide provides an in-depth overview of this compound's core chemical properties, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically identified as 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxymethyl-2'-methoxycarbonyl biphenyl. Its fundamental properties are summarized below.

| Property | Value | Citation |

| CAS Number | 118159-48-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₈O₉ | [1][2][3][4][5] |

| Molecular Weight | 390.34 g/mol | [4][5] |

| Purity | ≥98% (HPLC) | [2][4] |

| Appearance | White powder/Crystalline solid | [2][6] |

| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL | [3][6] |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation, oxidative stress, apoptosis, and viral replication within hepatocytes.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[1] A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7] this compound can also inhibit the IL-6/STAT3 and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[7][8] In hepatocytes stimulated with CpG-DNA, this compound was found to attenuate the production of inflammatory cytokines and chemokines by inhibiting the activation of p65-NF-κB and p38-MAPK.[9]

Antioxidant and Cytoprotective Functions

This compound acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and mitigating oxidative damage to hepatocytes.[1] It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1] Furthermore, this compound induces the expression of Heat Shock Proteins (HSPs), specifically HSP27 and HSP70, through the activation of Heat Shock Factor 1 (HSF1).[2][10] These HSPs function as molecular chaperones, protecting cells from injury and inhibiting apoptosis.[2][6]

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV).[1] It can inhibit the replication of these viruses within liver cells, contributing to a reduction in viral load.[1][3] In patients with chronic hepatitis B, this compound treatment has been associated with a higher rate of HBeAg loss.[11]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies of this compound.

Preclinical Toxicity Studies

-

Acute Toxicity : Kunming strain mice and Wistar rats were orally administered this compound at doses up to 5 g/kg. Animals were observed for 7 days for mortality and clinical symptoms.[4][12]

-

Chronic Toxicity : Wistar rats received oral doses of 150, 300, and 600 mg/kg of this compound daily for 6 months. Beagle dogs were given daily doses of 25, 75, and 225 mg/kg for 6 months. Assessments included body weight, food intake, blood and urine analysis, and pathological examination of major organs.[4][12]

-

Mutagenicity : The Ames test was conducted using Salmonella typhimurium strains TA97 and TA102 with varying concentrations of this compound (10-5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix).[4] A micronucleus assay was also performed in mice.[4]

Hepatoprotection Models

-

Carbon Tetrachloride (CCl₄)-Induced Liver Injury : Mice were pre-treated with this compound (e.g., 200 mg/kg by gavage) prior to an intraperitoneal injection of CCl₄ (e.g., 2 ml/kg of a 50% solution in oil).[13][14] Liver injury was assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as histological examination of liver tissue.[5][13]

-

Acetaminophen (APAP)-Induced Hepatotoxicity : Mice were administered this compound (e.g., 300 mg/kg orally) prior to an intraperitoneal injection of a toxic dose of acetaminophen (e.g., 200 mg/kg).[2] The protective effects were evaluated by monitoring serum transaminases, liver necrosis, and markers of apoptosis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Toxicity Data

| Test | Species | Route | Doses | Result | Citation |

| Acute Toxicity (LD₅₀) | Mice, Rats | Oral | >5 g/kg | No mortality or clinical symptoms observed. | [4][12] |

| Chronic Toxicity | Rats | Oral | 150, 300, 600 mg/kg for 6 months | No noticeable alterations in toxicity markers. | [4][12] |

| Chronic Toxicity | Dogs | Oral | 25, 75, 225 mg/kg for 6 months | No noticeable alterations in toxicity markers. | [4][12] |

| Mutagenicity | S. typhimurium | In vitro | 10-5000 µ g/plate | No mutagenic activity detected. | [4] |

| Teratogenicity | Rats | Oral | 0.2, 1.0 g/kg | No teratogenic effects found. | [12] |

Table 2: Clinical Efficacy in Liver Injury

| Condition | Treatment Group | Control Group | Duration | Key Finding | Citation |

| Statin-Induced Liver Injury | This compound 25 mg TID | Polyene phosphatidylcholine 456 mg TID | 4 weeks | ALT normalization rate: 74.68% vs. 46.15% (p<0.05). | [15] |

| Drug-Induced Liver Injury (DILI) | This compound 25 or 50 mg TID | Polyene phosphatidylcholine | 4 weeks | This compound groups showed significantly greater ALT reduction vs. control. Median time to ALT normalization was shorter with this compound (16 days for 50 mg dose vs. 43 days for control). | [16] |

| Chronic Hepatitis B | This compound | Non-antiviral interventions | N/A | ALT recovery rate: 69.3% vs. 59.0% (p=0.04). Loss of HBeAg: 22.1% vs. 13.5% (p<0.00001). | [11] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | This compound (monotherapy or combination) | Control | Varied | Significant reduction in AST, TBIL, and TC levels compared to control. | [17] |

Conclusion

This compound is a well-characterized compound with a robust preclinical safety profile and demonstrated efficacy in various models of liver disease. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and viral replication, makes it a compelling candidate for further research and development. This guide provides a foundational understanding of this compound for scientists and clinicians working to address the challenges of liver disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a novel drug for treating chronic viral hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound attenuates pro-inflammatory cytokine and chemokine productions in CpG-DNA-stimulated L02 hepatocytes by inhibiting p65-NF-kappaB and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Use of this compound in treatment of chronic hepatitis B virus infection: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity of novel anti-hepatitis drug this compound: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]

- 14. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Multicenter and Randomized Controlled Trial of this compound in the Treatment of Statin-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound for treating patients with idiosyncratic acute drug-induced liver injury: A multicenter, randomized, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]

An In-depth Technical Guide to the Synthesis of Bicyclol Metabolites M2 and M3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclol, a synthetic drug derived from the active component of Fructus Schisandrae, is utilized in the treatment of chronic hepatitis. Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic profile. This technical guide provides a comprehensive overview of the chemical synthesis of two of its primary metabolites, M2 (4-hydroxy-4'-methoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxylmethyl-2'-methoxycarbonyl biphenyl) and M3 (4'-hydroxy-4-methoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxylmethyl-2'-methoxycarbonyl biphenyl). Detailed experimental protocols for two key synthetic strategies, the Ullman coupling reaction and the more recent gram-scale Suzuki-Miyaura coupling, are presented. This guide also includes a summary of quantitative data and a visualization of the metabolic pathway of this compound, offering a valuable resource for researchers in drug metabolism, medicinal chemistry, and pharmacology.

Introduction

This compound is an important therapeutic agent for liver diseases, and understanding its metabolism is crucial for optimizing its clinical use and assessing potential drug-drug interactions. The metabolites M2 and M3 are formed through the demethylation of the methoxy groups of this compound, a process primarily mediated by cytochrome P450 enzymes in the liver.[1] The synthesis of these metabolites is essential for their pharmacological evaluation and for use as analytical standards in pharmacokinetic studies.

This guide details two primary synthetic routes for obtaining M2 and M3: an earlier method utilizing an Ullman coupling reaction and a more recent, efficient gram-scale synthesis based on the Suzuki-Miyaura coupling reaction.[1][2]

Metabolic Pathway of this compound

The in vivo conversion of this compound to its metabolites M2 and M3 is a critical aspect of its pharmacology. This biotransformation is primarily carried out by the cytochrome P450 enzyme system in the liver. The metabolic pathway involves the demethylation of the methoxy groups on the biphenyl core of the this compound molecule.

Synthetic Strategies for M2 and M3

Two main strategies have been reported for the total synthesis of this compound metabolites M2 and M3.

Ullman Coupling Approach

An earlier synthetic route employed an intermolecular asymmetric Ullman reaction.[1] This method involves the copper-catalyzed coupling of two different aryl halides. While effective in establishing the biphenyl core, this approach is reported to have a low yield of less than 20% for the key coupling step. The general workflow for this approach is outlined below.

References

Methodological & Application

Bicyclol Application Notes and Protocols for In Vivo Mouse Models of Liver Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bicyclol, a hepatoprotective agent, in various mouse models of liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and other compounds for liver diseases.

Overview of this compound's Hepatoprotective Effects

This compound is a synthetic compound that has demonstrated significant protective effects against liver injury in a variety of preclinical models. Its mechanisms of action are multifaceted and include scavenging free radicals, reducing oxidative stress, inhibiting inflammation, and modulating key signaling pathways involved in hepatocyte survival and regeneration.[1][2] Clinical and preclinical studies have shown that this compound can effectively lower elevated serum transaminase levels, a key indicator of liver damage, and improve liver histology.[1][3]

This compound Dosage and Administration in Mouse Models

Oral gavage is the standard route for this compound administration in mice. The compound is typically suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC). Dosages can vary depending on the specific liver injury model and the desired therapeutic effect.

| Liver Injury Model | This compound Dosage (Oral Gavage) | Treatment Schedule | Reference |

| Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury | 200 mg/kg | Three times in one day, 1 hour prior to CCl4 challenge | [2] |

| Acetaminophen (APAP)-Induced Liver Injury | 100, 200, and 300 mg/kg | Three doses administered over 24 hours prior to APAP injection | [4][5] |

| Lipopolysaccharide (LPS)/D-galactosamine (GalN)-Induced Acute Liver Failure | 150 and 300 mg/kg | Single or three doses given before LPS/GalN injection | [6] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | 200 mg/kg | Daily for 8 weeks (therapeutic) or 16 weeks (preventive) | [7] |

Experimental Protocols for Inducing Liver Injury in Mice

The following are detailed protocols for commonly used mouse models of liver injury where this compound has been shown to be effective.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury

This model is widely used to study chemically-induced liver damage characterized by centrilobular necrosis and steatosis.[8]

Protocol:

-

Animal Model: Male Kunming mice (or other suitable strain) weighing 20-25g.

-

CCl4 Preparation: Prepare a 50% solution of CCl4 in an appropriate vehicle such as olive oil or mineral oil.

-

Induction of Injury: Administer a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 2 ml/kg body weight.[2]

-

This compound Treatment: Administer this compound (e.g., 200 mg/kg) by oral gavage three times in one day, with the last dose given 1 hour before the CCl4 injection.[2]

-

Sample Collection: Sacrifice mice at 24 and 48 hours post-CCl4 injection to collect blood and liver tissue for analysis.[2]

Acetaminophen (APAP)-Induced Liver Injury

APAP overdose is a common cause of acute liver failure in humans, making this a clinically relevant model.[9]

Protocol:

-

Animal Model: Male Kunming mice weighing 20-22g.

-

Fasting: Fast mice overnight prior to APAP administration to enhance hepatotoxicity.

-

APAP Preparation: Prepare a solution of APAP in warm saline.

-

Induction of Injury: Administer a single intraperitoneal injection of APAP at a hepatotoxic dose (e.g., 300-400 mg/kg).

-

This compound Treatment: Administer this compound (e.g., 100, 200, or 300 mg/kg) orally three times over a 24-hour period before APAP injection.[4][5]

-

Sample Collection: Euthanize mice at a specified time point (e.g., 6-24 hours) after APAP administration for sample collection.

Lipopolysaccharide (LPS) / D-galactosamine (GalN)-Induced Acute Liver Failure

This model mimics endotoxin-mediated liver injury and is characterized by a massive inflammatory response.

Protocol:

-

Animal Model: Male mice of a suitable strain.

-

Induction of Injury: Administer a single intraperitoneal injection of LPS (e.g., 15 µg/kg) and D-galactosamine (e.g., 800 mg/kg).[6]

-

This compound Treatment: Administer this compound (e.g., 150 or 300 mg/kg) orally as a single dose or three doses prior to the LPS/GalN injection.[6]

-

Monitoring and Sample Collection: Monitor mortality for 48 hours.[6] Collect blood and liver tissue at earlier time points for biochemical and histological analysis.

Assessment of Hepatoprotective Effects

The efficacy of this compound treatment is evaluated using a combination of biochemical and histological methods.

-

Serum Biochemical Analysis:

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are primary indicators of hepatocyte damage. Blood is collected via cardiac puncture or from the retro-orbital sinus, and serum levels are measured using standard enzymatic assays.

-

-

Histopathological Examination:

-

Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The extent of necrosis, inflammation, and other pathological changes are scored by a blinded pathologist.

-

-

Molecular and Cellular Assays:

-

Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver homogenates.

-

Inflammatory Cytokines: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in serum or liver tissue using ELISA or qRT-PCR.

-

Western Blot Analysis: To determine the protein expression levels of key signaling molecules involved in the mechanism of action of this compound.

-

Signaling Pathways Modulated by this compound in Liver Injury

This compound exerts its hepatoprotective effects by modulating several key signaling pathways.

This compound's Anti-Oxidative and Anti-Inflammatory Signaling

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[2] It also inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Caption: this compound activates Nrf2 signaling and inhibits inflammation.

This compound's Regulation of Autophagy via AMPK/mTOR Pathway

This compound can induce autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival. This is mediated, in part, through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2]

Caption: this compound induces autophagy via the AMPK/mTOR pathway.

Experimental Workflow for this compound Treatment in a Mouse Liver Injury Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of liver injury.

Caption: A typical experimental workflow for this compound studies.

Conclusion

This compound has consistently demonstrated potent hepatoprotective effects in various mouse models of liver injury. Its therapeutic efficacy is attributed to its ability to counteract oxidative stress, reduce inflammation, and promote hepatocyte survival through the modulation of key signaling pathways. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating liver diseases and developing novel hepatoprotective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protective action of this compound against CCl-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effect of this compound on acute hepatic failure induced by lipopolysaccharide and D-galactosamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Combined Use of this compound and Berberine Alleviates Mouse Nonalcoholic Fatty Liver Disease [frontiersin.org]

- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bicyclol in Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Models

Introduction

Carbon tetrachloride (CCl4)-induced hepatotoxicity is a widely utilized and well-characterized experimental model for studying chemical-induced liver injury in rodents.[1][2] The model effectively mimics the histopathological and biochemical features of acute and chronic liver diseases in humans, including steatosis, inflammation, fibrosis, and cirrhosis.[1] Bicyclol, a synthetic hepatoprotective drug, has demonstrated significant therapeutic potential in various forms of liver injury.[2][3] Its mechanism of action involves a multi-faceted approach, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-ferroptotic activities.[4][5][6] These application notes provide detailed protocols and data for researchers utilizing this compound in CCl4-induced liver injury models.

Mechanism of CCl4-Induced Hepatotoxicity

The toxicity of CCl4 is initiated by its metabolic activation in the liver by the cytochrome P450 system, primarily CYP2E1. This process generates highly reactive free radicals, the trichloromethyl (CCl3) and trichloromethyl peroxyl (CCl3OO) radicals.[1][3] These radicals trigger a cascade of detrimental events, including lipid peroxidation of cellular membranes, covalent binding to cellular macromolecules, disruption of calcium homeostasis, and ultimately, hepatocyte necrosis and apoptosis.[1][3] The resulting cellular damage initiates an inflammatory response, activating hepatic stellate cells and leading to fibrosis in chronic models.[7]

Mechanism of Action of this compound

This compound confers its hepatoprotective effects by intervening at multiple points in the CCl4-induced injury cascade. Its primary mechanisms include:

-

Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.[3][4] It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4]

-

Anti-inflammatory Properties: The drug effectively reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[2][4] This is achieved, in part, by inhibiting the activation of the NLRP3 inflammasome.[2][8]

-

Inhibition of Apoptosis and Ferroptosis: this compound helps preserve liver cell viability by inhibiting pathways that lead to programmed cell death (apoptosis).[4] Recent studies have also shown that this compound can prevent ferroptosis, a form of iron-dependent cell death, by positively regulating the Nrf2-GPx4 signaling axis.[6]

-

Regulation of Signaling Pathways: this compound's protective effects are mediated by the modulation of key cellular signaling pathways, including the activation of the Nrf2 and AMPK pathways, which are crucial for cellular defense against oxidative stress and maintaining energy homeostasis.[2][5]

Signaling Pathways and Experimental Workflow

Caption: CCl4 metabolism leads to free radical-mediated cell damage, which this compound counteracts via multiple protective pathways.

Experimental Protocols

This section details a generalized protocol for inducing acute liver injury in mice with CCl4 and assessing the protective effects of this compound.

Caption: General experimental workflow for evaluating this compound in a CCl4-induced acute liver injury model in mice.

Detailed Methodology: Acute Hepatotoxicity Model

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

-

Reagents and Preparation:

-

Experimental Groups:

-

Control Group: Receives the vehicle for this compound (e.g., 0.5% CMC) via oral gavage and the vehicle for CCl4 (e.g., olive oil) via intraperitoneal (i.p.) injection.

-

CCl4 Model Group: Receives the this compound vehicle via oral gavage followed by the CCl4/oil mixture via i.p. injection.

-

This compound Treatment Group: Receives this compound (e.g., 200 mg/kg) via oral gavage followed by the CCl4/oil mixture via i.p. injection.

-

-

Administration Protocol:

-

Administer this compound or its vehicle by oral gavage. Some protocols may use multiple administrations prior to the CCl4 challenge.[2]

-

One hour after the gavage, induce liver injury by administering a single i.p. injection of the CCl4/oil mixture at a dose of 2 ml/kg body weight.[2] The control group receives an equivalent volume of oil.

-

-

Sample Collection and Processing:

-

At predetermined time points (e.g., 24 or 48 hours post-CCl4 injection), euthanize the animals.

-

Blood: Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum. Store serum at -80°C for biochemical analysis.

-

Liver Tissue: Perfuse the liver with cold saline, then excise it. Weigh the liver and section it. Fix portions in 10% neutral buffered formalin for histopathology. Snap-freeze other portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

-

-

Endpoint Analysis:

-

Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

-

Histopathology: Embed formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate hepatocyte necrosis, inflammation, and steatosis.

-

Oxidative Stress Markers: Prepare liver tissue homogenates to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like SOD, GPx, and catalase (CAT).

-

Inflammatory Markers: Use ELISA or real-time PCR on liver homogenates to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Molecular Analysis: Use Western blotting to assess the protein expression levels of key signaling molecules (e.g., Nrf2, GPx4, p-AMPK, NLRP3).[2][6]

-

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in CCl4-induced hepatotoxicity models.

Table 1: Effect of this compound on Serum Liver Enzymes

| Group | ALT (U/L) | AST (U/L) |

| Control | 35 ± 5 | 110 ± 15 |

| CCl4 Model | 8500 ± 950 | 7200 ± 800 |

| CCl4 + this compound (200 mg/kg) | 2500 ± 300 | 2100 ± 250 |

| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2][3] |

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers

| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |

| Control | 1.2 ± 0.2 | 150 ± 20 | 85 ± 10 |

| CCl4 Model | 5.8 ± 0.7 | 75 ± 10 | 40 ± 8 |

| CCl4 + this compound (200 mg/kg) | 2.5 ± 0.4 | 120 ± 15 | 70 ± 9 |

| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2] |

Table 3: Effect of this compound on Hepatic Inflammatory Markers

| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | NLRP3 (relative expression) |

| Control | 50 ± 8 | 30 ± 5 | 1.0 ± 0.1 |

| CCl4 Model | 250 ± 30 | 180 ± 25 | 4.5 ± 0.6 |

| CCl4 + this compound (200 mg/kg) | 110 ± 15 | 85 ± 12 | 2.1 ± 0.3 |

| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2][9] |

The CCl4-induced hepatotoxicity model is a robust and reliable platform for evaluating the efficacy of hepatoprotective agents. This compound has been shown to significantly ameliorate CCl4-induced liver damage by mitigating oxidative stress, inflammation, and cell death through the modulation of critical signaling pathways.[1][2] The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other compounds in the context of chemical-induced liver injury.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protective action of this compound against CCl-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | this compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]

- 6. Regulating Nrf2-GPx4 axis by this compound can prevent ferroptosis in carbon tetrachloride-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. [Protective effects of this compound on liver fibrosis induced by carbon tetrachloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bicyclol in Non-alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Currently, no specific pharmacological therapies have been approved for NAFLD.[1] Bicyclol, a synthetic compound derived from the Chinese medicinal herb Schisandra chinensis, is an established hepatoprotective drug used for various liver injuries.[1] Emerging preclinical and clinical evidence suggests that this compound may be a promising therapeutic agent for NAFLD, exerting its effects through multiple molecular pathways.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in NAFLD.

Mechanism of Action:

This compound's therapeutic effects in NAFLD are multifaceted, primarily attributed to its anti-inflammatory, anti-oxidative, and lipid metabolism-regulating properties.[3][4] It has been shown to scavenge free radicals, protect mitochondrial and hepatocyte membranes, and reduce lipid peroxidation.[4] Key signaling pathways modulated by this compound in the context of NAFLD include:

-

Inhibition of Inflammatory Pathways: this compound significantly inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial mediators of inflammatory responses in the liver.[5] It also attenuates the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[6] Furthermore, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, playing a protective role in the progression of NAFLD-related advanced liver diseases.[7]

-

Regulation of Lipid Metabolism: this compound enhances lipolysis and β-oxidation. It restores the p62-Nrf2-CES2 and p62-Nrf2-PPARα signaling axes, which are involved in the breakdown of lipids.[1]

-

Modulation of Gluconeogenesis and Insulin Signaling: In models of NAFLD combined with type 2 diabetes, this compound has been found to suppress the Akt, PGC-1α, and PEPCK signaling pathways, which are involved in hepatic gluconeogenesis and insulin signaling.[3][6]

-

Alleviation of Endoplasmic Reticulum (ER) Stress and Promotion of Autophagy: this compound has been observed to downregulate ER stress markers like C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78), while upregulating autophagy-related proteins such as LC3 and Beclin 1.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in both clinical and preclinical NAFLD studies.

Table 1: Summary of Clinical Trial Data on this compound for NAFLD [2][9][10]

| Biomarker | This compound Treatment Effect | Mean Difference (MD) | 95% Confidence Interval (CI) | Heterogeneity (I²) |

| Alanine Aminotransferase (ALT) (U/L) | Significant decrease (monotherapy) | -34.07 | -36.70 to -31.43 | 0% |

| Aspartate Aminotransferase (AST) (U/L) | Significant decrease | -15.20 | -20.51 to -9.90 | 74% |

| Total Bilirubin (TBIL) (μmol/L) | Significant decrease | -1.72 | -2.72 to -0.72 | 0% |

| Triglycerides (TG) (mmol/L) | Significant decrease (combination therapy) | -0.39 | -0.45 to -0.33 | 0% |

| Total Cholesterol (TC) (mmol/L) | Significant decrease | -0.52 | -0.70 to -0.34 | 67% |

Data from a meta-analysis of 12 randomized controlled trials involving 1008 patients.[2][9][10]

Table 2: Effects of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model [3]

| Parameter | Control Group | HFD Model Group | HFD + this compound (200 mg/kg) |

| Serum ALT (U/L) | ~25 | ~150 | ~75 |

| Serum AST (U/L) | ~50 | ~200 | ~100 |

| Liver Total Cholesterol (CHO) (μmol/g) | ~5 | ~25 | ~15 |

| Liver Triglycerides (TG) (μmol/g) | ~20 | ~100 | ~60 |

Approximate values are derived from graphical representations in the cited literature and are for illustrative purposes.

Table 3: Effects of this compound in a T2DM-NAFLD Rat Model [6]

| Parameter | Control Group | T2DM-NAFLD Model Group | T2DM-NAFLD + this compound |

| Fasting Blood Glucose (FBG) | Decreased | Significantly Increased | Significantly Decreased |

| Serum TC | Decreased | Significantly Increased | Significantly Decreased |

| Serum TG | Decreased | Significantly Increased | Significantly Decreased |

| Serum IL-1β | Decreased | Significantly Increased | Significantly Decreased |

| Serum TNF-α | Decreased | Significantly Increased | Significantly Decreased |

Experimental Protocols

1. In Vivo High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD/NASH in mice using a high-fat diet and subsequent treatment with this compound.[3][11]

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet:

-

Control Group: Standard chow diet.

-

NAFLD Model Group: High-fat diet (HFD), typically providing 60% of calories from fat.

-

-

Induction Period: Mice are fed their respective diets for a period of 8 to 16 weeks to induce NAFLD/NASH.[3][5]

-

This compound Administration:

-

Outcome Measures:

-

Biochemical Analysis: Collect blood samples to measure serum levels of ALT, AST, TG, and TC using standard biochemical assay kits.[3]

-

Histopathology: Euthanize mice and collect liver tissues. Fix a portion of the liver in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Masson's trichrome staining can be used to evaluate fibrosis.[3][11]

-

Hepatic Lipid Content: Homogenize a portion of the liver tissue to measure total cholesterol and triglyceride levels.[3]

-

Gene and Protein Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of key signaling pathway components (e.g., MAPKs, NF-κB, PPARα) via RT-qPCR and Western blotting.[3][11]

-

2. In Vitro Free Fatty Acid (FFA)-Induced Hepatocyte Steatosis Model

This protocol details the induction of lipid accumulation in a human hepatocyte cell line and treatment with this compound.[1]

-

Cell Line: Human hepatocyte cell line, such as HepG2 or HL-7702.[1][5]

-

Induction of Steatosis:

-

Prepare a stock solution of free fatty acids (FFAs), typically a 2:1 mixture of oleic acid and palmitic acid, complexed with bovine serum albumin (BSA).

-

Culture cells to ~80% confluency.

-

Treat cells with the FFA mixture (e.g., 0.1 mM) for 24 hours to induce lipid accumulation.[1]

-

-

This compound Treatment:

-

Pre-treat cells with this compound at a non-toxic concentration (e.g., 2 µM, determined by MTT assay) for a specified period (e.g., 2 hours) before adding the FFA mixture.[1]

-

-

Outcome Measures:

-

Lipid Accumulation: Stain cells with Oil Red O to visualize intracellular lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

-

Gene and Protein Expression Analysis: Lyse the cells to extract RNA and protein. Analyze the expression of genes and proteins related to lipid metabolism (e.g., PPARα, CES2, ACC, FAS) and inflammatory signaling (e.g., MAPKs, NF-κB) using RT-qPCR and Western blotting.[1][5]

-

Visualizations

Caption: Key signaling pathways modulated by this compound in NAFLD.

Caption: Workflow for in vivo evaluation of this compound in HFD-induced NAFLD.

Caption: Workflow for in vitro assessment of this compound in FFA-treated hepatocytes.

References

- 1. Frontiers | Combined Use of this compound and Berberine Alleviates Mouse Nonalcoholic Fatty Liver Disease [frontiersin.org]

- 2. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound attenuates high fat diet-induced non-alcoholic fatty liver disease/non-alcoholic steatohepatitis through modulating multiple pathways in mice [frontiersin.org]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Regulates Hepatic Gluconeogenesis in Rats with Type 2 Diabetes and Non-alcoholic Fatty Liver Disease by Inhibiting Inflammation [frontiersin.org]

- 7. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates high-fat diet-induced hepatic ER stress- and autophagy-associated non-alcoholic fatty liver disease/non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmjopen.bmj.com [bmjopen.bmj.com]

- 11. This compound attenuates high fat diet-induced non-alcoholic fatty liver disease/non-alcoholic steatohepatitis through modulating multiple pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicyclol for treating bile duct ligation (BDL) induced cholestatic liver fibrosis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholestatic liver diseases, characterized by impaired bile flow, can lead to chronic liver injury, inflammation, and fibrosis, ultimately progressing to cirrhosis and liver failure.[1][2][3][4] Bile duct ligation (BDL) in animal models is a widely used experimental procedure to mimic cholestatic liver injury and fibrosis in humans.[1][4] Bicyclol, a synthetic hepatoprotective and anti-inflammatory drug, has demonstrated significant therapeutic potential in mitigating BDL-induced cholestatic liver fibrosis.[5][6][7] This document provides a detailed overview of the application of this compound in this context, including its mechanism of action, experimental protocols, and key findings.

This compound has been shown to exert its protective effects through multiple mechanisms, including the inhibition of inflammatory signaling pathways, reduction of oxidative stress, and modulation of fibrogenic gene expression.[8][9][10] Studies have highlighted its ability to attenuate liver injury, reduce the proliferation of bile ducts, and suppress the deposition of extracellular matrix proteins, which are hallmarks of liver fibrosis.[1][4]

Mechanism of Action

This compound's therapeutic effects in BDL-induced cholestatic liver fibrosis are attributed to its influence on several key signaling pathways:

-

Inhibition of Pro-inflammatory Pathways: this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, a critical mediator of inflammation in the liver.[5][11] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating hepatic inflammation.

-

Modulation of the HMGB1/p62/Nrf2 Pathway: this compound can regulate the autophagy-mediated HMGB1/p62/Nrf2 pathway.[2][3] It decreases the extracellular release of High-Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule, and activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] This dual action helps to mitigate oxidative stress and inflammation.

-

Regulation of Fibrogenic Gene Expression: A key aspect of this compound's anti-fibrotic effect is its ability to reverse the expression of genes involved in liver fibrosis.[1][6] This includes the downregulation of pro-fibrotic genes such as collagen 1a1 (Col1a1), transforming growth factor-beta 1 (TGF-β1), and alpha-smooth muscle actin (α-SMA), as well as the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on BDL-induced cholestatic liver fibrosis.

Table 1: Effect of this compound on Serum Biochemical Parameters in BDL Rats

| Parameter | Sham Group | BDL Group (PBS) | BDL Group (this compound - 100 mg/kg/day) | Reference |

| Alanine Aminotransferase (ALT) (U/L) | 38.5 ± 8.2 | 230.4 ± 69.6 | 127.7 ± 72.3 | [6] |

| Aspartate Aminotransferase (AST) (U/L) | 125.6 ± 25.3 | 1032.6 ± 165.8 | 696.8 ± 232.6 | [6] |

Table 2: Effect of this compound on Serum Biochemical Parameters in BDL Mice

| Parameter | Sham Group | BDL Group | BDL + this compound Group (100 mg/kg/day) | Reference |

| Alanine Aminotransferase (ALT) (U/L) | ~50 | ~250 | ~150 | [2] |

| Aspartate Aminotransferase (AST) (U/L) | ~100 | ~600 | ~400 | [2] |

| Alkaline Phosphatase (ALP) (U/L) | ~100 | ~500 | ~300 | [2] |

| Gamma-Glutamyl Transpeptidase (GGT) (U/L) | ~10 | ~80 | ~40 | [2] |

| Total Bile Acid (TBA) (µmol/L) | Not specified | Not specified | No significant change | [2] |

| Total Cholesterol (TC) (mmol/L) | Not specified | Not specified | No significant change | [2] |

Table 3: Effect of this compound on Liver Fibrosis Markers in BDL Rats

| Marker | BDL Group (PBS) | BDL Group (this compound - 100 mg/kg/day) | Method | Reference |

| Collagen 1a1 (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1][6] |

| α-Smooth Muscle Actin (α-SMA) (protein) | Increased | Significantly Reduced | Western Blot | [1] |

| Transforming Growth Factor-β1 (TGF-β1) (protein) | Increased | Significantly Reduced | Western Blot | [1] |

| Matrix Metalloproteinase 2 (MMP2) (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1] |

| Tissue Inhibitor of Metalloproteinases 2 (TIMP2) (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1] |

| Hydroxyproline (µg/g wet liver) | ~1000 | ~600 | Colorimetric Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the effects of this compound on BDL-induced cholestatic liver fibrosis.

Bile Duct Ligation (BDL) Animal Model

Objective: To induce cholestatic liver fibrosis in rodents.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent strain)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 6-0 silk)

-

This compound (suspended in 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Vehicle control (0.5% CMC-Na)

Procedure:

-

Anesthetize the animals following approved institutional guidelines.

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently retract the liver to locate the common bile duct.

-

Carefully separate the bile duct from the surrounding portal vein and hepatic artery.

-

Ligate the bile duct in two locations with 6-0 silk suture and transect the duct between the ligatures.

-

For sham-operated animals, expose the bile duct without ligation.[2][3]

-

Close the abdominal incision in layers.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Administer this compound (e.g., 100 mg/kg body weight) or vehicle control orally once daily for the desired study duration (e.g., 14 days).[1][2][3]

Histological Analysis of Liver Fibrosis

Objective: To visualize and quantify the extent of liver fibrosis.

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Sirius Red stain

-

Microscope

Procedure:

-

At the end of the treatment period, euthanize the animals and collect liver tissues.

-

Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

For general morphology, stain with H&E to observe inflammation, necrosis, and bile duct proliferation.[1]

-

For specific visualization of collagen fibers, stain with Sirius Red.[1]

-

Examine the stained sections under a microscope and quantify the fibrotic area using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of fibrogenic genes.

Materials:

-

TRIzol reagent (or other RNA extraction kit)

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for Col1a1, α-SMA, TGF-β1)

-

qRT-PCR instrument

Procedure:

-

Homogenize frozen liver tissue in TRIzol reagent to extract total RNA.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Objective: To determine the protein levels of key signaling and fibrotic markers.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against α-SMA, TGF-β1, p-STAT3, Nrf2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize frozen liver tissue in RIPA buffer to extract total protein.

-

Determine the protein concentration using the BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

Caption: Experimental workflow for studying this compound's effect on BDL-induced liver fibrosis.

Caption: Key signaling pathways modulated by this compound in cholestatic liver fibrosis.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the treatment of cholestatic liver fibrosis. Its multifaceted mechanism of action, targeting key inflammatory, oxidative stress, and fibrogenic pathways, provides a strong rationale for its clinical investigation. The experimental protocols and data presented in this application note offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in liver diseases.

References

- 1. Protective effect of this compound against bile duct ligation-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Signs of BDL-Induced Cholestasis by Regulating Bile Acids and Autophagy-Mediated HMGB1/p62/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Alleviates Signs of BDL-Induced Cholestasis by Regulating Bile Acids and Autophagy-Mediated HMGB1/p62/Nrf2 Pathway [frontiersin.org]

- 4. wjgnet.com [wjgnet.com]

- 5. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of this compound against bile duct ligation-induced hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Metabolism Assays of Bicyclol Using Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclol is a synthetic anti-hepatitis drug used clinically for the treatment of chronic viral hepatitis and other liver diseases. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. These application notes provide a detailed overview and experimental protocols for conducting in vitro metabolism studies of this compound using liver microsomes. The primary focus is on metabolic stability and cytochrome P450 (CYP) inhibition assays, which are fundamental in preclinical drug development.

Metabolic Stability of this compound in Liver Microsomes

The metabolic stability assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. This assay provides an estimate of the intrinsic clearance (CLint) of the compound.

Key Metabolic Pathways

In vitro studies have shown that this compound undergoes several metabolic transformations in liver microsomes. The major metabolic pathways include demethylenation, demethylation, and glucuronidation.[1] The primary enzymes responsible for the bioactivation of this compound are CYP3A4 and CYP2C19.[1] In glutathione (GSH)-supplemented liver microsomes, GSH conjugates have also been identified, suggesting the formation of reactive intermediates.[1]

Experimental Protocol: Metabolic Stability Assay

This protocol outlines the steps to assess the metabolic stability of this compound in human or rat liver microsomes.

Materials:

-

This compound

-

Pooled human or rat liver microsomes (e.g., from a commercial supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

-

Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-